ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate
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Overview
Description
ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a brominated hydroxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 1-methyl-15-oxo-2-oxa-14,16-diazatetracyclo[11.3.1.03.12.06.11]heptadeca-3,5,7,9,11-pentaene-17-carboxylate
Uniqueness
ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both brominated and hydroxy functional groups. This combination of features imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H15BrN2O3 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-20-14(19)12-6-9(2)17(16-12)8-10-7-11(15)4-5-13(10)18/h4-7,18H,3,8H2,1-2H3 |
InChI Key |
KGLYXTHNUJAHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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